molecular formula C19H21N3O2 B12116500 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B12116500
M. Wt: 323.4 g/mol
InChI Key: BQRBRUCQZRZXHL-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound that combines the structural features of benzimidazole and phenoxyacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves a multi-step process:

  • Formation of Benzimidazole Derivative: : The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

  • Alkylation: : The benzimidazole derivative is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethyl linker.

  • Coupling with Phenoxyacetic Acid Derivative: : The final step involves coupling the alkylated benzimidazole with 3,4-dimethylphenoxyacetic acid or its activated ester (e.g., an acid chloride or anhydride) in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazolone derivatives.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the amide bond or other reducible functional groups.

  • Substitution: : The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Benzimidazolone derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Nitro or halogenated derivatives of the phenoxy group.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. It can be explored as a lead compound for drug development.

  • Materials Science: : The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

  • Biological Studies: : It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

  • Industrial Applications: : The compound may be used as an intermediate in the synthesis of more complex molecules or as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide depends on its specific application:

  • Biological Activity: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole ring can bind to the active site of enzymes, disrupting their normal function.

  • Material Properties: : In materials science, the compound’s structure can influence the electronic properties of polymers, affecting conductivity or photoluminescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide
  • N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methylphenoxy)acetamide
  • N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of the 3,4-dimethylphenoxy group, which can impart distinct steric and electronic properties compared to other phenoxy derivatives. This uniqueness can influence its reactivity, biological activity, and material properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H21N3O2/c1-13-7-8-15(11-14(13)2)24-12-19(23)20-10-9-18-21-16-5-3-4-6-17(16)22-18/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

BQRBRUCQZRZXHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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